molecular formula C₁₉H₂₂N₆O₇S₂ B1142756 4'-Hydroxy N-Desisopropyl Delavirdine 4'-O-Sulfate CAS No. 188780-38-3

4'-Hydroxy N-Desisopropyl Delavirdine 4'-O-Sulfate

Cat. No.: B1142756
CAS No.: 188780-38-3
M. Wt: 510.54
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate is a derivative of Delavirdine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. This compound is characterized by the presence of a sulfate group at the 4’-hydroxy position and the absence of an isopropyl group, which differentiates it from its parent compound, Delavirdine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate typically involves multiple steps, starting from Delavirdine. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves:

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its antiviral properties and potential use in HIV treatment.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate involves binding to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, inhibiting the RNA-dependent and DNA-dependent DNA polymerase activities. This prevents the replication of the viral genome, thereby inhibiting the proliferation of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate is unique due to the presence of both the hydroxy and sulfate groups, which confer distinct chemical properties and potential biological activities compared to its analogs .

Properties

CAS No.

188780-38-3

Molecular Formula

C₁₉H₂₂N₆O₇S₂

Molecular Weight

510.54

Synonyms

N-[2-[[4-[3-amino-4-(sulfooxy)-2-pyridinyl]-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide;  1-[3-Amino-4-(sulfooxy)-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine

Origin of Product

United States

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